1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone phenylhydrazone
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Description
1,2,5-Oxadiazoles are organic compounds that consist of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthesis of all regioisomeric forms taking representative examples, medicinal applications of oxadiazoles as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .Molecular Structure Analysis
The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis
The significant chemical shift values for 1 HNMR, 13 CNMR was summarized at the respective experimental procedures .Physical and Chemical Properties Analysis
The IR spectrum, ν max, cm –1: 3160 (N–H), 1640 (C=O). 1 H NMR spectrum, δ, ppm: 12.00 s (1H, NH), 9.21 s (1H, thiazole-H), 8.25 s (1H, =C–H), 7.85–7.51 m (3H, Ar-H), 2.71 s (3H, thiazole-CH 3). 13 C NMR spectrum, δ, ppm: 161.7, 159.1, 158.6, 135.8, 128.4, 127.8, 123.6, 121.1, 119.7, 119.5, 18.5 .Future Directions
The future directions for research on 1,2,5-oxadiazoles could include further exploration of their potential applications in medicinal chemistry, material science, and as high energy molecules . Additionally, more research could be done to better understand their synthesis, properties, and mechanisms of action .
Properties
IUPAC Name |
N-[(E)-1-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8(11-9(2)15(16)17-14-11)12-13-10-6-4-3-5-7-10/h3-7,13H,1-2H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSXOJLRJFLEZ-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](ON=C1C(=NNC2=CC=CC=C2)C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=[N+](ON=C1/C(=N/NC2=CC=CC=C2)/C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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